3-[(2,6-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
Description
The compound 3-[(2,6-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole is a 1,2,4-triazole derivative featuring two distinct sulfanylmethyl substituents:
- A 2,6-dichlorophenyl group at position 2.
- A 3-(trifluoromethyl)phenyl group at position 4. The central triazole ring is substituted with a phenyl group at position 3.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2F3N3S2/c25-20-10-5-11-21(26)19(20)14-33-15-22-30-31-23(32(22)18-8-2-1-3-9-18)34-13-16-6-4-7-17(12-16)24(27,28)29/h1-12H,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRQUISCRHDGKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)CSCC4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2F3N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(2,6-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities based on recent studies.
Structural Overview
This triazole derivative features a complex structure that includes dichlorophenyl and trifluoromethyl groups. The presence of these substituents is significant as they can enhance the biological activity of the triazole core through various mechanisms.
Antimicrobial Activity
- Mechanism of Action : Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal membranes. This mechanism is critical for their antifungal properties.
- Research Findings :
- A study demonstrated that triazole derivatives exhibit potent activity against a range of microorganisms including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for several derivatives were reported to be less than 10 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-[(2,6-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole | <10 | S. aureus |
| Other Triazoles | <10 | E. coli |
Anticancer Activity
- Cytotoxicity Studies : Recent investigations have shown that various 1,2,4-triazole derivatives exhibit cytotoxic effects against several cancer cell lines.
- Case Study : A derivative similar to the compound was evaluated against the NCI 60 cancer cell line panel and exhibited significant cytotoxicity with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 | 5 | Cytotoxic |
| MDA-MB 231 | 3 | Cytotoxic |
Anti-inflammatory Activity
- Inflammation Models : The anti-inflammatory potential of triazoles has been evaluated using various in vitro and in vivo models.
- Research Insights : Compounds in this class have shown inhibition of pro-inflammatory cytokines and reduction in edema in animal models .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is influenced by their structural components:
- Substituents : The presence of electron-withdrawing groups (like trifluoromethyl) enhances lipophilicity and may improve binding affinity to biological targets.
- Core Structure : The triazole ring itself is crucial for activity; modifications at different positions can either enhance or reduce efficacy.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Research has indicated that compounds similar to 3-[(2,6-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole exhibit significant antibacterial and antifungal activities. For instance, studies have shown that triazoles can inhibit the growth of various bacterial strains and fungi by interfering with their cellular processes .
Anticancer Activity
Triazole derivatives have been explored for their potential anticancer effects. The structural modifications in triazoles can enhance their ability to target cancer cells selectively. Research indicates that compounds with similar scaffolds can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways .
Antimalarial Activity
Recent studies have focused on the synthesis of triazole derivatives as potential antimalarial agents. The introduction of trifluoromethyl groups in the structure has been linked to increased potency against malaria parasites. The compound's ability to interact with specific biological targets in the malaria life cycle makes it a candidate for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of triazoles. Modifications such as halogen substitutions and the incorporation of sulfur-containing moieties can significantly influence the biological activity of these compounds. For example, the presence of dichlorophenyl and trifluoromethyl groups enhances lipophilicity and bioavailability, potentially leading to improved efficacy .
Interaction with Biological Targets
The mechanism by which triazoles exert their effects often involves interaction with specific enzymes or receptors within pathogens or cancer cells. For instance, some triazoles act as inhibitors of cytochrome P450 enzymes in fungi, disrupting their ergosterol biosynthesis . Similarly, their ability to modulate signaling pathways in cancer cells contributes to their anticancer effects.
Synthesis and Evaluation
A study conducted by researchers synthesized a series of triazole derivatives and evaluated their antimicrobial activities against various pathogens. Among these derivatives, those containing dichlorophenyl and trifluoromethyl groups showed enhanced activity compared to standard drugs .
In Vivo Studies
In vivo studies have demonstrated the efficacy of triazole derivatives in animal models for both cancer and infectious diseases. These studies provide valuable insights into the pharmacokinetics and pharmacodynamics of the compounds, supporting their potential for clinical applications .
Comparison with Similar Compounds
Structural Analogues in the 1,2,4-Triazole Family
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole ()
- Substituent Differences :
- Position 3: 4-chlorophenyl vs. 2,6-dichlorophenyl in the target.
- Position 4: 4-methylphenyl vs. phenyl in the target.
- Impact: The 2,6-dichlorophenyl group in the target compound introduces steric hindrance and stronger electron-withdrawing effects compared to the monosubstituted 4-chlorophenyl. This may enhance binding affinity in biological targets or alter metabolic stability .
3-{[(2,6-Dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole ()
- Substituent Differences :
- Position 5: 4-nitrobenzyl vs. 3-(trifluoromethyl)phenyl in the target.
- However, nitro groups are prone to reduction in biological systems, which may limit pharmacological utility compared to the target’s trifluoromethyl group .
3-[(2,6-Dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole ()
- Substituent Differences :
- Position 4: ethyl vs. phenyl in the target.
- Position 5: sulfinyl (S=O) vs. sulfanyl (S) in the target.
- The ethyl group at position 4 may lower steric bulk compared to the phenyl group, altering interactions with hydrophobic binding pockets .
Table 1: Key Properties of Comparable Compounds
| Compound | Molecular Weight | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | ~529.3 (calc.) | 2,6-dichlorophenyl, CF3-phenyl | Antifungal, Pesticides |
| 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[CF3-benzyl]sulfanyl} | 453.9 | 4-chlorophenyl, CF3-benzyl | Enzyme inhibition |
| 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-(sulfinylmethyl)-4-ethyl | 509.3 | Sulfinyl, 2,4-dichlorophenyl | Antibacterial agents |
- Electronic Effects: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to nitro or sulfonyl groups .
- Biological Activity: Triazoles with sulfanyl groups are known for antifungal activity (e.g., fluconazole analogs). The target’s dichlorophenyl group may improve binding to fungal cytochrome P450 enzymes .
Crystallographic and Structural Validation
- : A related triazole derivative (4-(3-chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(trimethoxyphenyl)-1,2,4-triazole) was structurally validated using SHELX software, confirming the triazole ring’s planarity and substituent orientations .
- The target compound’s structure would likely require similar validation via X-ray crystallography to assess bond angles and non-covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
